molecular formula C20H19N7O3 B11323774 4-(2,4-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2,4-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11323774
M. Wt: 405.4 g/mol
InChI Key: NIXQIDMMRGVNSS-UHFFFAOYSA-N
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Description

4-(2,4-DIMETHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound is notable for its complex structure, which includes multiple fused rings and various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DIMETHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of the core pyrazolo[3,4-b]pyridine structure, followed by the introduction of the triazolo[4,3-b]pyridazine moiety. The final steps would involve the addition of the 2,4-dimethoxyphenyl and methyl groups under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would be optimized for yield and purity, with steps for purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.

Industry

In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with fused ring structures, such as:

  • Pyrazolopyridines
  • Triazolopyridazines
  • Phenyl-substituted heterocycles

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and fused ring systems, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C20H19N7O3

Molecular Weight

405.4 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H19N7O3/c1-11-19-14(13-5-4-12(29-2)8-15(13)30-3)9-18(28)22-20(19)27(24-11)17-7-6-16-23-21-10-26(16)25-17/h4-8,10,14H,9H2,1-3H3,(H,22,28)

InChI Key

NIXQIDMMRGVNSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)OC)OC)C4=NN5C=NN=C5C=C4

Origin of Product

United States

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